9-OxoOTrE

Vue d'ensemble

Description

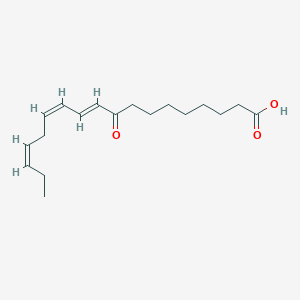

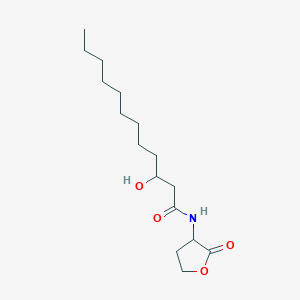

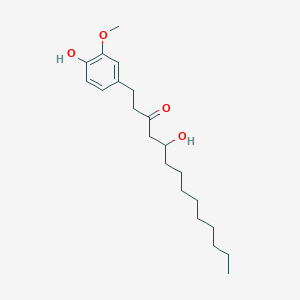

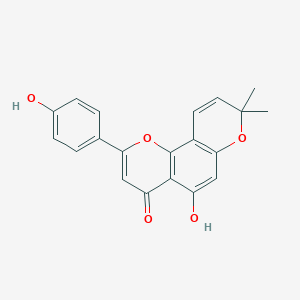

9-OxoOTrE, also known as 9-KOTE or 9-KOTrE, is an antimicrobial oxidized fatty acid . It is produced by the oxidation of 9-HpOTrE . This compound exhibits antimicrobial activity against plant pathogenic microorganisms, including bacteria and fungi .

Molecular Structure Analysis

The molecular formula of 9-OxoOTrE is C18H28O3 . It has a formal name of 9-oxo-10E,12Z,15Z-octadecatrienoic acid . The molecular weight is 292.4 . The InChi Code is InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17 (19)15-12-9-7-10-13-16-18 (20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3, (H,20,21)/b4-3-,8-6-,14-11+ .Physical And Chemical Properties Analysis

9-OxoOTrE is a solution in ethanol . It has a solubility of 50 mg/ml in DMF, DMSO, and ethanol, and 1 mg/ml in PBS (pH 7.2) . The λmax is 279 nm .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of 9-OxoOTrE. However, the available information is limited and primarily focuses on its antimicrobial activity against plant pathogenic microorganisms, including bacteria and fungi. Below is a detailed section on this application:

Antimicrobial Activity

9-OxoOTrE: has been identified as an antimicrobial oxidized fatty acid. It is produced by the oxidation of 9-HpOTrE and exhibits significant antimicrobial activity. This compound has been shown to be effective against a range of plant pathogenic microorganisms, which includes various bacteria and fungi species . This property makes it a potential candidate for use in agricultural research, particularly in the development of new plant protection strategies.

Safety and Hazards

Mécanisme D'action

Target of Action

9-OxoOTrE, also known as 9-KOTrE, is primarily an antifungal agent . Its primary targets are plant pathogenic microorganisms, including fungi such as B. cinerea, C. herbarum, P. infestans, and P. parasitica . These organisms are responsible for various plant diseases, and 9-OxoOTrE’s action against them helps protect plants from these pathogens.

Mode of Action

The mode of action of 9-OxoOTrE is based on its electrophilic nature . As an electrophile, 9-OxoOTrE can form covalent bonds with nucleophilic entities in the target organisms. This interaction disrupts the normal functioning of the pathogens, thereby inhibiting their activity.

Result of Action

The result of 9-OxoOTrE’s action is the inhibition of the growth and activity of its target pathogens . By disrupting their normal functioning, 9-OxoOTrE prevents these organisms from causing disease in plants.

Propriétés

IUPAC Name |

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-OxoOTrE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?

A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists 9-OxoOTrE as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like 9-OxoOTrE. Further research focusing on 9-OxoOTrE itself would be needed to answer questions about its specific interactions, properties, and effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)